2',3'-Difluoroacetophenone
Overview
Description
2’,3’-Difluoroacetophenone is an organic compound characterized by the presence of two fluorine atoms attached to the benzene ring at the 2’ and 3’ positions, and an acetophenone moiety. This compound is a clear, colorless liquid with a molecular formula of C8H6F2O and a molecular weight of 156.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’,3’-Difluoroacetophenone can be synthesized through various methods. One common approach involves the reaction of 2,3-difluorobenzoyl chloride with methyl magnesium bromide (Grignard reagent) under anhydrous conditions, followed by hydrolysis to yield the desired product . Another method includes the use of 2,3-difluoroaniline, acetaldoxime, and copper sulfate as starting materials. The reaction is carried out under acidic conditions (pH 3-6), followed by water vapor distillation and benzene extraction .
Industrial Production Methods: Industrial production of 2’,3’-Difluoroacetophenone typically involves large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2’,3’-Difluoroacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form difluorobenzoic acid derivatives.
Reduction: Reduction reactions can yield difluorophenylethanol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the carbonyl carbon or the aromatic ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide and potassium carbonate are used under basic conditions for nucleophilic substitution reactions.
Major Products:
Oxidation: Difluorobenzoic acids.
Reduction: Difluorophenylethanol.
Substitution: Various substituted difluoroacetophenone derivatives
Scientific Research Applications
2’,3’-Difluoroacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor binding studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those involving fluorinated aromatic compounds.
Industry: It is employed in the production of agrochemicals, polymers, and specialty chemicals .
Mechanism of Action
The mechanism of action of 2’,3’-Difluoroacetophenone involves its interaction with various molecular targets, primarily through its electrophilic carbonyl group and the electron-withdrawing effects of the fluorine atoms. These interactions can modulate the activity of enzymes and receptors, leading to changes in biological pathways. The compound’s ability to form stable intermediates makes it valuable in mechanistic studies and drug design .
Comparison with Similar Compounds
- 2,4-Difluoroacetophenone
- 2-Chloro-2,2-difluoroacetophenone
- 2,2-Difluoroacetophenone
Comparison: 2’,3’-Difluoroacetophenone is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and interaction with other molecules. Compared to 2,4-difluoroacetophenone, the 2’,3’-difluoro isomer exhibits different electronic and steric properties, affecting its behavior in chemical reactions. The presence of chlorine in 2-chloro-2,2-difluoroacetophenone introduces additional reactivity, making it a useful difluorocarbene precursor .
Properties
IUPAC Name |
1-(2,3-difluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUXFUBNSYCQAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334065 | |
Record name | 2',3'-Difluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18355-80-1 | |
Record name | 2',3'-Difluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',3'-Difluoroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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